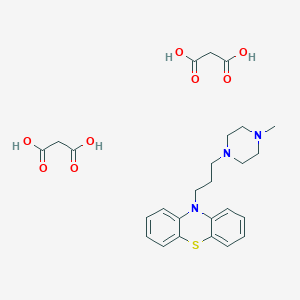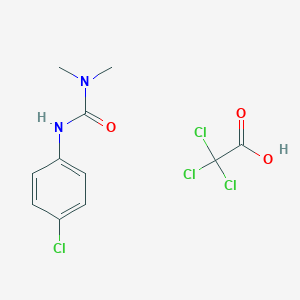
Perazine dimalonate
概要
説明
Perazine dimalonate is a psychotropic medication belonging to the phenothiazine class. It is commonly used to treat various psychiatric disorders such as schizophrenia. The compound is a derivative of perazine, which acts as a dopamine antagonist .
作用機序
Target of Action
Perazine Dimalonate primarily targets the Dopamine Receptors (DRDs) . Dopamine is a key neurotransmitter involved in regulating mood, cognition, and perception . The primary target of this compound is the central nervous system, where it exerts its effects by modulating neurotransmitter activity .
Mode of Action
This compound exerts its therapeutic effects primarily through antagonism of dopamine receptors , specifically the D2 subtype . By blocking these receptors, this compound inhibits the action of dopamine, which can help to alleviate symptoms of psychosis and other mental disorders .
Biochemical Pathways
This compound affects the Neuroactive ligand-receptor interaction and Dopaminergic synapse pathways . By antagonizing the dopamine receptors, it can alter the normal functioning of these pathways, leading to changes in neurotransmission and neuronal activity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter activity within the central nervous system . By blocking dopamine receptors, it can help to normalize neurotransmission and alleviate symptoms of psychosis and other mental disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, concurrent use of other central nervous system depressants can enhance the sedative effects of this compound . Additionally, individual factors such as the patient’s age, health status, and other medications can also impact the drug’s effectiveness and risk of side effects .
生化学分析
Biochemical Properties
Perazine Dimalonate interacts with dopamine receptors (DRDs), acting as an antagonist . This means it binds to these receptors and inhibits their activity, which can influence various biochemical reactions within the body.
Cellular Effects
This compound’s antagonistic action on dopamine receptors can have various effects on cells. By inhibiting these receptors, it can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with dopamine receptors. As a DRDs antagonist, it binds to these receptors and inhibits their activity This can lead to changes in gene expression and cellular function
Metabolic Pathways
This compound is known to inhibit human cytochrome P450 isoenzyme 1A2 (CYP1A2) at therapeutic drug concentrations . This suggests that it may be involved in the metabolic pathways associated with this enzyme. Detailed information about its interaction with other enzymes or cofactors, and its effects on metabolic flux or metabolite levels, is not currently available.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of perazine dimalonate involves several steps. Initially, phenothiazine-10-propionitrile is treated with a mixture of acid and alcohol to produce methyl phenothiazinepropionate. This intermediate is then heated with 1-methylpiperazine to form an amide. The final step involves the reduction of this amide using diborane to yield perazine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in facilities adhering to Good Manufacturing Practices (GMP) to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Perazine dimalonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of perazine, such as sulfoxides, sulfones, and substituted phenothiazines .
科学的研究の応用
Perazine dimalonate has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: Known for its high potency and long-acting effects.
Thioridazine: Similar in structure but with a different side effect profile.
Uniqueness
Perazine dimalonate is unique due to its balanced antagonistic activity on multiple neurotransmitter receptors, which contributes to its efficacy in treating both positive and negative symptoms of schizophrenia. Its side effect profile is also distinct, making it a valuable option in the treatment of psychiatric disorders .
特性
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S.2C3H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;2*4-2(5)1-3(6)7/h2-5,7-10H,6,11-16H2,1H3;2*1H2,(H,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOKLRDDOBCJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O.C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163797 | |
| Record name | Perazine dimalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14777-25-4 | |
| Record name | Perazine dimalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perazine dimalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dimalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERAZINE DIMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94LL6T81RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques have been explored for the determination of Perazine Dimalonate in pharmaceutical formulations?
A1: [] A rapid oxidimetric titration method using Cerium(IV) sulfate (Ce(SO4)2) has been developed for determining this compound in tablets and injectable solutions. This method proves advantageous as common excipients like talc, magnesium stearate, sodium citrate, dextrose, starch, and gelatin do not interfere with the analysis. [] You can find more details about this method in the research paper titled "A rapid oxidimetric determination of psychotropic drugs with cerium(IV)" available here: .
Q2: Can this compound be utilized in analytical chemistry for the detection of metal ions?
A2: Yes, research indicates that this compound can be employed as a chromogenic reagent for the spectrophotometric determination of Iridium(IV). [] In a phosphoric acid medium, this compound reacts with Iridium(IV) to form a distinct red radical cation. This reaction, occurring instantaneously at room temperature, allows for the sensitive detection and quantification of Iridium(IV) by measuring absorbance at 515 nm. [] For a deeper understanding, refer to the research article "Rapid method for the spectrophotometric determination of iridium(IV)" available here: .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)


![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)
